molecular formula C9H10BrN5OS B7532119 4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B7532119
M. Wt: 316.18 g/mol
InChI Key: SZEKOQHAARMYEQ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide as the starting material.

  • Reaction Steps: The compound is then reacted with 5-methyl-1,3,4-thiadiazol-2-ylamine under specific conditions, such as heating in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Catalysts: Catalysts such as hydrochloric acid or other acid catalysts may be used to facilitate the reaction.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-temperature and high-pressure conditions. Continuous flow chemistry and automated systems can be employed to ensure consistency and efficiency in the production process.

Types of Reactions:

  • Oxidation: The bromo group in the compound can undergo oxidation reactions to form bromine-containing derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in different derivatives.

  • Substitution: The ethyl group and the thiadiazole moiety can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like amines or alcohols and electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine-containing derivatives such as bromates or hypobromites.

  • Reduction Products: Hydrogenated derivatives with reduced bromo groups.

  • Substitution Products: Various substituted pyrazoles and thiadiazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways: It may modulate biochemical pathways related to cell growth, apoptosis, or immune responses, depending on its specific biological activity.

Comparison with Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the thiadiazole moiety.

  • 5-Methyl-1,3,4-thiadiazol-2-ylamine: Lacks the pyrazole and bromo groups.

  • Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents.

Uniqueness: The presence of both the bromo group and the thiadiazole moiety in this compound makes it unique compared to other pyrazole derivatives. This combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5OS/c1-3-15-4-6(10)7(14-15)8(16)11-9-13-12-5(2)17-9/h4H,3H2,1-2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEKOQHAARMYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NN=C(S2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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